molecular formula C10H18O5 B068614 (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one CAS No. 184761-16-8

(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one

Cat. No. B068614
CAS RN: 184761-16-8
M. Wt: 218.25 g/mol
InChI Key: GVLFVFPZDHRGRN-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one, also known as ethyl lactate, is a colorless liquid with a fruity odor. It is commonly used as a solvent in various industries such as food, pharmaceutical, and cosmetic. Ethyl lactate is considered a green solvent due to its low toxicity, biodegradability, and low environmental impact. In recent years, it has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate is not well understood. However, it is believed to act as a polar solvent due to its ability to dissolve polar and nonpolar compounds. It has a high dielectric constant, which allows it to solvate ions and polar molecules. It also has a low boiling point, which makes it suitable for low-temperature reactions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate. However, it is considered a safe solvent with low toxicity and low environmental impact. It has been approved by the FDA as a food additive and is generally recognized as safe (GRAS).

Advantages and Limitations for Lab Experiments

Ethyl lactate has several advantages for lab experiments. It is a green solvent with low toxicity and low environmental impact. It is also a polar solvent that can dissolve both polar and nonpolar compounds. However, it has some limitations. It has a low boiling point, which limits its use in high-temperature reactions. It also has a low flash point, which makes it flammable and requires proper handling and storage.

Future Directions

There are several future directions for the use of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate in scientific research. One direction is the development of new applications in biotechnology, materials science, and environmental science. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, there is a need for further research on the mechanism of action and the biochemical and physiological effects of (5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one lactate.

Synthesis Methods

Ethyl lactate can be synthesized through the esterification reaction between lactic acid and ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be carried out under reflux conditions, and the product can be purified through distillation or solvent extraction.

Scientific Research Applications

Ethyl lactate has been studied for its potential applications in various fields such as biotechnology, materials science, and environmental science. In biotechnology, it has been used as a solvent for the extraction and purification of proteins and enzymes. In materials science, it has been used as a solvent for the synthesis of nanoparticles and as a plasticizer for biodegradable polymers. In environmental science, it has been studied as a potential biofuel and as a solvent for the removal of pollutants from wastewater.

properties

CAS RN

184761-16-8

Product Name

(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

IUPAC Name

(5R,6S)-5,6-diethoxy-3,3-dimethyl-1,4-dioxan-2-one

InChI

InChI=1S/C10H18O5/c1-5-12-7-8(13-6-2)15-10(3,4)9(11)14-7/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1

InChI Key

GVLFVFPZDHRGRN-JGVFFNPUSA-N

Isomeric SMILES

CCO[C@@H]1[C@@H](OC(C(=O)O1)(C)C)OCC

SMILES

CCOC1C(OC(C(=O)O1)(C)C)OCC

Canonical SMILES

CCOC1C(OC(C(=O)O1)(C)C)OCC

synonyms

1,4-Dioxan-2-one,5,6-diethoxy-3,3-dimethyl-,cis-(9CI)

Origin of Product

United States

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